
N,N-Dimethyl-N-propylpropan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a central nitrogen atom bonded to three alkyl groups and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N-propylpropan-1-aminium bromide can be synthesized through a one-pot synthesis route followed by anion exchange using resin . The process involves the reaction of 1-bromopropane with dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 70°C for 72 hours, then cooled and filtered. The filtrate is evaporated, and the product is washed with diethyl ether, recrystallized from dichloromethane, and dried in vacuo .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-propylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through anion exchange processes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, dimethylformamide, and various solvents such as dichloromethane and diethyl ether .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, anion exchange reactions can yield different quaternary ammonium salts.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-propylpropan-1-aminium bromide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-propylpropan-1-aminium bromide involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to various biological effects. The molecular targets and pathways involved in these processes are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-propylpropan-1-aminium chloride
- N,N-Dimethyl-N-propylpropan-1-aminium iodide
Uniqueness
N,N-Dimethyl-N-propylpropan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical and physical properties compared to its chloride and iodide analogues. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
Propiedades
Número CAS |
52509-52-1 |
|---|---|
Fórmula molecular |
C8H20BrN |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
dimethyl(dipropyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-7-9(3,4)8-6-2;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KHBDINVATPZDSQ-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](C)(C)CCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
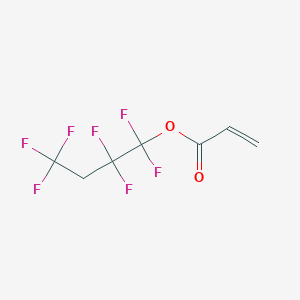


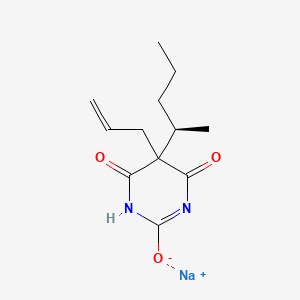
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
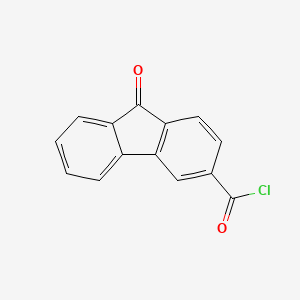
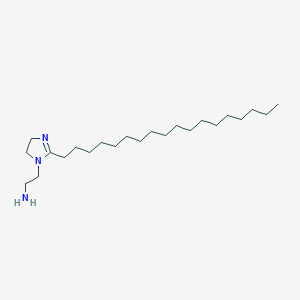
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
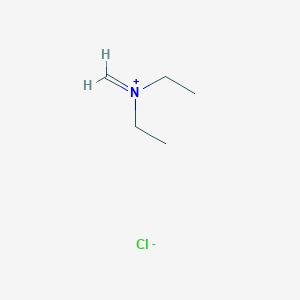

![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
